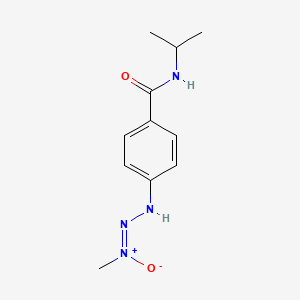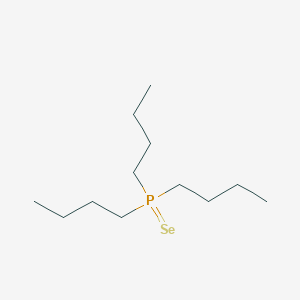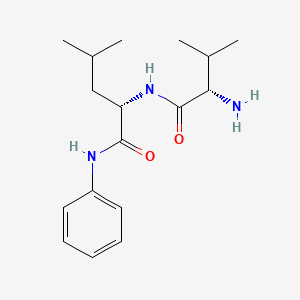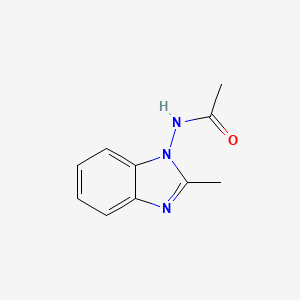
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyanomethyl)-6,11-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzazocine core, which is a bicyclic structure containing a benzene ring fused to an azocine ring. The presence of hydroxyl and acetonitrile functional groups further enhances its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazocine Core: The initial step involves the cyclization of a suitable precursor to form the benzazocine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of Functional Groups: The hydroxyl and acetonitrile groups are introduced through selective functionalization reactions. This may involve the use of reagents such as hydroxylating agents and nitrile sources under specific reaction conditions.
Purification and Isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. This requires optimization of reaction conditions, selection of suitable catalysts, and implementation of efficient purification processes to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
- 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole
Uniqueness
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile stands out due to its unique benzazocine core structure and the presence of both hydroxyl and nitrile functional groups
Propriétés
Numéro CAS |
3639-69-8 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2-(4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)acetonitrile |
InChI |
InChI=1S/C16H20N2O/c1-11-15-9-12-3-4-13(19)10-14(12)16(11,2)5-7-18(15)8-6-17/h3-4,10-11,15,19H,5,7-9H2,1-2H3 |
Clé InChI |
SJIZBTMQJSTRNH-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC#N)C)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)


![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)
![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)



![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)

![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)

